molecular formula C10H7NaO4S B1592591 Sodium 5-hydroxynaphthalene-1-sulphonate CAS No. 5419-77-2

Sodium 5-hydroxynaphthalene-1-sulphonate

Cat. No.: B1592591
CAS No.: 5419-77-2
M. Wt: 246.22 g/mol
InChI Key: HWQLBKMVMXBGRC-UHFFFAOYSA-M
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Description

Sodium 5-hydroxynaphthalene-1-sulphonate is an organic compound with the chemical formula C10H7NaO4S. It is characterized by the presence of a sodium cation, a hydroxyl group, a naphthalene core, and a sulphonate group. This compound is known for its applications in various industries, particularly in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 5-hydroxynaphthalene-1-sulphonate typically involves the sulphonation of naphthalene followed by hydroxylation. One common method includes the reaction of disodium 1,5-naphthalenedisulfonate with caustic soda in a high-pressure kettle. The reaction is carried out at temperatures between 227°C and 230°C under a pressure of 1-2 MPa for about 20 hours. The mixture is then cooled, and the product is crystallized and filtered to obtain this compound with high purity .

Industrial Production Methods: In industrial settings, the production process is optimized for cost-effectiveness and efficiency. The method described above is scaled up, and the waste liquor produced can be reused, making the process environmentally friendly and economically beneficial .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulphonate group can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl and sulphonate groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens and nitrating agents are commonly used in substitution reactions.

Major Products:

Comparison with Similar Compounds

  • Sodium 1-naphthol-5-sulphonate
  • Sodium 1-naphthol-4-sulphonate
  • Sodium 2-naphthol-6-sulphonate

Comparison: Sodium 5-hydroxynaphthalene-1-sulphonate is unique due to the specific positioning of the hydroxyl and sulphonate groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of its reactivity and applications in the synthesis of dyes and pigments .

Properties

IUPAC Name

sodium;5-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQLBKMVMXBGRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202542
Record name Sodium 5-hydroxynaphthalene-1-sulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5419-77-2, 79873-34-0
Record name Sodium 5-hydroxynaphthalene-1-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005419772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?)
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Record name Sodium 5-hydroxynaphthalene-1-sulphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-hydroxynaphthalene-1-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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